molecular formula C20H19NO3S B3732419 N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B3732419
M. Wt: 353.4 g/mol
InChI Key: DMPOHKQMSSUREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide represents a significant advancement in molecular pharmacology as a novel-scaffold androgen receptor (AR) antagonist that specifically targets the Activation Function 2 (AF2) domain. This compound belongs to the N-(4-(benzyloxy)-phenyl)-sulfonamide derivative class, which has demonstrated potent antagonistic activity against the human androgen receptor, making it particularly valuable for prostate cancer research . The strategic benzyloxy-phenyl sulfonamide structure enables this compound to effectively disrupt protein-protein interactions at the AF2 coregulator binding site, a mechanism distinct from traditional AR antagonists that target the ligand-binding domain . Research published in the Journal of Medicinal Chemistry has demonstrated that optimized compounds within this structural class exhibit excellent AR antagonistic activity with IC50 values reaching 0.47 μM, along with significant peptide displacement activity (IC50 = 18.05 μM) . The mechanism involves interfering with the AR transcriptional function by preventing the recruitment of coactivators to the AF2 region, thereby suppressing androgen receptor signaling pathways critical for prostate cancer progression . In vivo studies using LNCaP xenograft models have confirmed that lead compounds in this class effectively inhibit tumor growth when administered intratumorally, validating their potential as novel therapeutic candidates for castration-resistant prostate cancer research . This compound provides researchers with a valuable chemical tool for investigating alternative approaches to targeting the androgen receptor, particularly in cases where conventional antiandrogens face limitations due to resistance mechanisms. The structure-activity relationship studies of this chemotype offer important insights for medicinal chemists working on nuclear receptor drug discovery programs. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-N-(4-phenylmethoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c22-25(23,16-18-9-5-2-6-10-18)21-19-11-13-20(14-12-19)24-15-17-7-3-1-4-8-17/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPOHKQMSSUREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis of N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide

Spectroscopic Methodologies for Elucidation of Molecular Architecture

Spectroscopic techniques are foundational in structural chemistry, offering non-destructive ways to probe the electronic and geometric features of molecules. Through the interaction of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide with electromagnetic radiation, detailed information regarding its atomic environments, functional groups, and electronic transitions can be compiled.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the precise connectivity and chemical environment of proton (¹H) and carbon (¹³C) atoms within a molecule.

For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to its different structural motifs. The benzylic protons of the phenylmethane group (S-CH₂) and the benzyloxy group (O-CH₂) would likely appear as singlets in the 4.0-5.1 ppm region. The aromatic protons on the three distinct phenyl rings would generate a series of complex multiplets between approximately 6.8 and 7.5 ppm. The sulfonamide proton (N-H) typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. Distinct signals are anticipated for the benzylic carbons, the various aromatic carbons (both substituted and unsubstituted), and the carbons involved in the ether and sulfonamide linkages.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on typical values for the constituent functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity
Sulfonamide N-H8.0 - 10.0Broad Singlet
Aromatic C-H6.8 - 7.5Multiplet
Benzyloxy O-CH₂~ 5.1Singlet
Phenylmethane S-CH₂~ 4.3Singlet

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on typical values for the constituent functional groups.

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-O155 - 160
Aromatic C (unsubstituted)115 - 130
Aromatic C (substituted)130 - 140
Benzyloxy O-CH₂~ 70
Phenylmethane S-CH₂~ 58

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

The FTIR spectrum of this compound is expected to be rich with information. Key absorption bands would confirm the presence of the sulfonamide group, with characteristic asymmetric and symmetric stretching vibrations for the S=O bonds. The N-H stretch, C-O ether linkage, and various aromatic C-H and C=C vibrations would also be readily identifiable. Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations and the non-polar parts of the molecular framework.

Table 3: Expected Key Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on data from analogous sulfonamide-containing compounds. nih.govresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3200
Aromatic C-H Stretch3100 - 3000
Asymmetric SO₂ Stretch1350 - 1320
Symmetric SO₂ Stretch1170 - 1150
C-O-C Ether Stretch1260 - 1230
S-N Stretch980 - 940

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the dominant electronic transitions are π → π* transitions associated with the phenyl rings. nih.gov The presence of auxochromes, such as the benzyloxy and sulfonamide groups, can shift the absorption maxima (λmax) and alter their intensities. The UV-Vis spectrum would likely show strong absorption bands in the 200-300 nm range. mu-varna.bg

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties (If Applicable to Chiral Variants)

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. The parent structure of this compound is achiral, meaning it lacks a non-superimposable mirror image and therefore will not produce a CD signal. However, if a chiral center were introduced into the molecule (for example, through substitution at one of the benzylic carbons), the resulting enantiomers could be distinguished and characterized using CD spectroscopy. The technique would provide valuable information on the absolute configuration and conformational preferences of such chiral variants in solution. strath.ac.uknih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of structural data for this compound, including exact bond lengths, bond angles, and torsion angles.

Conformational Landscape and Dynamic Studies

While X-ray crystallography reveals the static solid-state structure, molecules in solution are often dynamic, existing as an equilibrium of multiple conformations. This compound possesses several rotatable single bonds (e.g., Ar-S, S-N, N-Ar, Ar-O, O-CH₂), which allows for considerable conformational freedom.

Understanding this conformational landscape is crucial. Computational chemistry, using methods like molecular mechanics or density functional theory (DFT), can be employed to calculate the potential energy surface of the molecule, identifying the most stable (low-energy) conformers and the energy barriers for rotation between them. nih.govresearchgate.net These theoretical studies, in conjunction with experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, can provide a detailed picture of the molecule's preferred shapes and dynamic behavior in solution. mdpi.com This information is vital for a complete understanding of the molecule's properties and interactions.

Analysis of Torsional Angles and Rotational Barriers

The flexibility of the benzyloxy group also contributes to the conformational profile. The C-O-C-C torsion angle in benzyloxy fragments often adopts a value close to 180°, leading to an extended, anti-type conformation. researchgate.net However, rotation around the C-O and C-C bonds of the benzyloxy moiety is generally less hindered than the S-N bond rotation.

Table 1: Typical Torsional Angles and Rotational Barriers in Related Sulfonamide Structures
ParameterTypical Value/RangeSignificance
C-S-N-C Torsion Angle-70° to 72° nih.govnih.govDefines the relative orientation of the phenylmethane and benzyloxy-phenyl groups around the sulfonamide linkage.
S-N Rotational Barrier18-79 kJ/mol researchgate.netcore.ac.ukA higher barrier indicates restricted rotation, potentially leading to stable conformers.
C-O-C-C Torsion Angle (Benzyloxy)~180° researchgate.netIndicates a preference for an extended conformation of the benzyloxy group.

Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state structure and molecular recognition properties of this compound are governed by a network of non-covalent interactions. These interactions, though individually weak, collectively play a crucial role in determining the crystal packing and can influence the molecule's physical properties.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystalline state, it is highly probable that the N-H group of one molecule forms a hydrogen bond with one of the sulfonyl oxygens of a neighboring molecule. nih.gov This type of N-H···O hydrogen bonding is a common motif in the crystal structures of secondary sulfonamides, often leading to the formation of chains or dimers. nih.govresearchgate.net

Other Interactions: Weaker C-H···O and C-H···π interactions are also likely to be present, further stabilizing the crystal structure. nih.gov In these interactions, a weakly acidic C-H bond can act as a hydrogen bond donor to an oxygen atom or the π-electron cloud of an aromatic ring.

Table 2: Potential Intra- and Intermolecular Interactions in this compound
Interaction TypeParticipating GroupsStructural Implication
Hydrogen Bonding (Intermolecular)N-H (donor) and S=O (acceptor) nih.govFormation of supramolecular chains or dimers, influencing crystal packing.
Pi-Stacking (Intermolecular)Aromatic rings of the phenylmethane and benzyloxy-phenyl moieties. wikipedia.orgnih.govContributes to the stabilization of the crystal lattice.
C-H···O Interactions (Inter- and Intramolecular)Aromatic/aliphatic C-H and S=O or ether oxygen. nih.govFine-tunes the molecular conformation and packing.
C-H···π Interactions (Intermolecular)Aromatic/aliphatic C-H and aromatic rings. nih.govFurther stabilizes the three-dimensional crystal structure.

Synthetic Methodologies and Process Optimization for N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide

Retrosynthetic Strategies and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a potential synthesis route. ias.ac.inamazonaws.com For N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, the most logical retrosynthetic disconnections target the sulfonamide (S-N) bond and the benzyl (B1604629) ether (C-O) bond.

Primary Disconnection (S-N Bond): The most common strategy for sulfonamide synthesis involves the formation of the bond between the sulfur and nitrogen atoms. researchgate.net Disconnecting this bond in the target molecule reveals two key precursors:

4-(benzyloxy)aniline (B124853) (the amine component)

Phenylmethanesulfonyl chloride (also known as α-toluenesulfonyl chloride, the sulfonyl component)

This approach is generally favored due to the high reliability and efficiency of the reaction between an amine and a sulfonyl chloride. researchgate.net

Alternative Disconnection Strategy (C-O Bond): An alternative route involves forming the benzyl ether linkage at a later stage. This disconnection leads to:

N-(4-hydroxyphenyl)-1-phenylmethanesulfonamide (the phenolic intermediate)

Benzyl halide (e.g., benzyl bromide or benzyl chloride, the alkylating agent)

This strategy might be employed if, for instance, the starting 4-aminophenol (B1666318) is more readily available or cost-effective than 4-(benzyloxy)aniline. The choice between these strategies depends on factors like precursor availability, cost, and potential side reactions during the synthetic sequence.

Direct Synthesis Approaches: Reaction Conditions, Catalysis, and Solvent Effects

The most direct synthesis of this compound involves the condensation reaction between 4-(benzyloxy)aniline and phenylmethanesulfonyl chloride. This reaction is a standard method for forming sulfonamides. uniba.it

Reaction Conditions: The reaction is typically carried out by slowly adding the phenylmethanesulfonyl chloride to a solution of 4-(benzyloxy)aniline. To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, an organic base is commonly used. uniba.it

Base/Catalyst: Pyridine (B92270) or triethylamine (B128534) (Et3N) are frequently used as both a base and a catalyst. They act as an HCl scavenger, preventing the protonation of the starting amine, which would render it unreactive. prepchem.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. prepchem.com

Solvent: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride. utdallas.edu Dichloromethane (B109758) (DCM), chloroform, and tetrahydrofuran (B95107) (THF) are common choices. The solvent's role is to dissolve the reactants and facilitate their interaction. researchgate.net

A typical reaction setup would involve dissolving 4-(benzyloxy)aniline and pyridine in DCM, cooling the mixture in an ice bath, and adding a solution of phenylmethanesulfonyl chloride dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).

ParameterTypical ConditionPurpose
Reactants 4-(benzyloxy)aniline, Phenylmethanesulfonyl chlorideFormation of the target sulfonamide
Base Pyridine or TriethylamineNeutralizes HCl byproduct, catalyzes the reaction
Solvent Dichloromethane (DCM), ChloroformProvides an inert medium for the reaction
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Duration Several hours to overnightTo ensure the reaction goes to completion

Multi-Step Synthesis: Sequential Transformations and Intermediate Characterization

Route A: Synthesis via 4-(Benzyloxy)aniline This is a common two-step process: nsf.gov

Preparation of 4-(benzyloxy)aniline: This intermediate is synthesized via a Williamson ether synthesis. 4-aminophenol is deprotonated with a base (e.g., potassium carbonate, K2CO3) and then reacted with benzyl chloride. The product, 4-(benzyloxy)aniline, is then isolated and purified. google.com

Sulfonylation: The purified 4-(benzyloxy)aniline is then reacted with phenylmethanesulfonyl chloride as described in the direct synthesis approach (Section 3.2) to yield the final product.

Route B: Synthesis via N-(4-hydroxyphenyl)-1-phenylmethanesulfonamide This route reverses the order of bond formation:

Preparation of N-(4-hydroxyphenyl)-1-phenylmethanesulfonamide: 4-aminophenol is reacted directly with phenylmethanesulfonyl chloride. In this case, the amine group reacts preferentially over the hydroxyl group due to its higher nucleophilicity.

Benzylation: The resulting phenolic sulfonamide intermediate is then O-alkylated using a base (like K2CO3) and benzyl chloride to form the final benzyl ether linkage.

Intermediate Characterization: In any multi-step synthesis, it is crucial to characterize the intermediates to confirm their identity and purity before proceeding to the next step. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms. nih.gov

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, O-H, S=O).

Mass Spectrometry (MS): To determine the molecular weight of the intermediate. nih.gov

Melting Point Analysis: To assess the purity of solid intermediates.

Green Chemistry Principles in Synthetic Route Design and Implementation

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se Several of these principles can be applied to the synthesis of this compound.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com For the direct synthesis of this compound, the reaction is:

C₁₃H₁₃NO + C₇H₇ClO₂S → C₂₀H₁₉NO₃S + HCl (4-(benzyloxy)aniline) + (Phenylmethanesulfonyl chloride) → (Product) + (Byproduct)

To calculate the percent atom economy, the following formula is used: youtube.comscranton.edu % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
4-(benzyloxy)anilineC₁₃H₁₃NO199.25
Phenylmethanesulfonyl chlorideC₇H₇ClO₂S190.65
Total Reactant MW 389.90
This compoundC₂₀H₁₉NO₃S365.44

Calculation: % Atom Economy = (365.44 / 389.90) x 100 = 93.7%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product. However, this calculation does not account for solvents, reagents used in excess, or reaction yield. tamu.edu

Traditional sulfonamide syntheses often use hazardous chlorinated solvents and volatile organic bases. uniba.it Green chemistry approaches seek to replace these with safer alternatives.

Benign Solvents: Research has shown that sulfonamide synthesis can be successfully performed in water, which eliminates the need for volatile organic compounds (VOCs). researchgate.netrsc.org Other green solvents like polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DESs) have also been explored as viable reaction media. uniba.itsci-hub.sersc.org

Alternative Bases: Instead of organic bases like pyridine, inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used, especially in aqueous media. sci-hub.seresearchgate.net These are less toxic and easier to handle.

Catalytic Methods: Developing catalytic versions of the reaction can reduce the need for stoichiometric amounts of reagents, further improving the environmental profile of the synthesis. organic-chemistry.org

Implementing these principles could involve reacting 4-(benzyloxy)aniline with phenylmethanesulfonyl chloride in an aqueous system using sodium bicarbonate as the base, significantly reducing the environmental impact of the synthesis. researchgate.net

Purification Techniques and Purity Assessment for Research-Grade Material

Obtaining high-purity this compound is essential for its use in research, particularly for biological testing. This requires effective purification and rigorous purity analysis.

Purification Techniques:

Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base (e.g., pyridine hydrochloride) and other water-soluble impurities. This involves washing the organic layer with dilute acid, water, and brine.

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol/water, isopropanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com

Column Chromatography: For more difficult separations or to remove closely related impurities, silica (B1680970) gel column chromatography is used. The crude material is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate), separating the components based on their differential adsorption to the silica.

Purity Assessment: A combination of methods is used to confirm the purity of the final product: quora.com

Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities and to monitor the progress of a reaction or chromatographic separation. usda.gov

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to quantify the purity of the compound, often expressed as a percentage area of the main peak. nih.govresearchgate.net

Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used not only for structural confirmation but also to detect the presence of any residual solvents or synthetic impurities.

By employing these techniques, research-grade this compound with purity exceeding 98-99% can be reliably obtained.

Scalability of Synthesis for Laboratory and Pilot-Scale Research

The successful transition of a synthetic route from laboratory-scale to pilot-plant production is a critical undertaking in chemical research and development. This process, known as scale-up, is fraught with challenges that are not always apparent during small-scale benchtop synthesis. epicsysinc.comshiva-engineering.com For the synthesis of this compound, a compound of interest in various research fields, careful consideration of scalability is paramount to ensure consistent product quality, process safety, and economic viability. researchgate.net The scalability of a chemical process is not a linear extrapolation; factors such as reaction kinetics, heat and mass transfer, and fluid dynamics change non-linearly with increasing scale. epicsysinc.comlabmanager.com

A robust synthetic strategy for this compound typically involves the reaction of 4-(benzyloxy)aniline with phenylmethanesulfonyl chloride in the presence of a suitable base. The scalability of this process is contingent on the optimization of several key parameters for each step of the synthesis.

Laboratory-Scale Synthesis Optimization

At the laboratory scale, the primary focus is on establishing a reliable and high-yielding synthetic protocol. Key parameters to be optimized include the choice of solvent, base, reaction temperature, and stoichiometry of reactants. A typical laboratory-scale synthesis might involve the slow addition of phenylmethanesulfonyl chloride to a solution of 4-(benzyloxy)aniline and a tertiary amine base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran.

Process optimization at this stage involves systematically varying these parameters to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify optimal conditions. chemicalprocessing.com For instance, a study might investigate the effect of different bases and solvents on the reaction yield, as illustrated in the hypothetical data below.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1TriethylamineDichloromethane0 to rt485
2PyridineDichloromethane0 to rt682
3TriethylamineTetrahydrofuran0 to rt488
4DiisopropylethylamineTetrahydrofuran0 to rt586

Further optimization would involve fine-tuning the reaction temperature and concentration to improve space-time yield and process efficiency.

Pilot-Plant Scale-Up Considerations

Transitioning from the laboratory to a pilot plant introduces a new set of challenges that must be addressed to ensure a safe, reproducible, and scalable process. shiva-engineering.comyoutube.com A pilot plant serves as an intermediate step to validate the process on a larger scale and gather crucial data for potential full-scale manufacturing. asynt.com

Key Considerations for Pilot-Scale Synthesis:

Heat Transfer: The sulfonylation reaction is typically exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. catsci.com This can lead to temperature gradients within the reactor, potentially causing side reactions and impurities. A thorough thermal hazard assessment is crucial, and the pilot plant reactor must have an adequate cooling system to maintain the desired reaction temperature. labmanager.com

Mass Transfer and Mixing: Efficient mixing is critical to ensure homogeneity and consistent reaction rates. Inadequate mixing on a larger scale can lead to localized "hot spots" and variations in product quality. The choice of reactor geometry, agitator type, and agitation speed are critical parameters that need to be carefully selected and optimized during pilot runs. youtube.com

Reagent Addition: The rate of addition of the sulfonyl chloride becomes a critical parameter at the pilot scale. A slow and controlled addition is necessary to manage the exotherm and prevent the buildup of unreacted reagents. labmanager.com

Work-up and Isolation: The procedures for quenching the reaction, separating the product, and purification need to be adapted for larger volumes. Extraction and filtration times will be significantly longer, and the choice of equipment will be crucial for efficient and safe handling of materials. Crystallization conditions, including solvent choice, cooling profile, and seeding strategy, must be robust to ensure consistent crystal form and purity.

The following table presents a hypothetical comparison of process parameters and outcomes between laboratory and pilot-scale synthesis of this compound, highlighting potential areas for optimization.

ParameterLaboratory Scale (e.g., 1 L flask)Pilot Scale (e.g., 100 L reactor)Optimization Focus at Pilot Scale
Batch Size10-50 g5-20 kgEnsuring consistent yield and purity at larger scale.
Solvent Volume100-500 mL50-200 LMinimizing solvent usage for cost and environmental reasons.
Addition Time15-30 min2-4 hControlling exotherm and minimizing impurity formation.
StirringMagnetic stirrerMechanical overhead stirrerEnsuring efficient mixing and heat transfer.
Temperature ControlIce bathJacketed reactor with controlled coolingMaintaining precise temperature control to avoid side reactions.
Work-up Time1-2 h8-12 hOptimizing phase separations and filtration for efficiency.
Isolated Yield~88%80-85%Minimizing yield loss during work-up and isolation.
Purity (HPLC)>98%>97%Controlling impurity profile through process parameter optimization.

Chemical Reactivity and Derivatization Strategies for N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings in N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the nature of their substituents.

The 4-(benzyloxy)phenyl ring is activated towards EAS. The benzyloxy group (-OCH₂Ph) is an ortho, para-directing activator. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. Therefore, electrophiles will preferentially add to the positions ortho and para to the benzyloxy group. Since the para position is already substituted by the sulfonamide group, substitution is expected to occur primarily at the two ortho positions (C-3 and C-5).

The 1-phenylmethanesulfonamide ring is deactivated towards EAS. The methanesulfonamide (B31651) group (-SO₂NH-) is a meta-directing deactivator. The strongly electron-withdrawing sulfonyl group pulls electron density away from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. Any substitution that does occur will be directed to the meta positions.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely result in the introduction of a nitro group onto the 3-position of the benzyloxy-substituted ring.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would also favor substitution at the 3-position of the activated ring.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, onto the activated ring, again favoring the 3-position.

Nucleophilic Reactions at the Sulfonamide Nitrogen or Other Electrophilic Centers

The sulfonamide nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile.

N-Alkylation: The sulfonamide proton is acidic and can be removed by a base to generate a nucleophilic anion. This anion can then react with various alkylating agents, such as alkyl halides, to form N-alkylated derivatives. rsc.orgtandfonline.comacs.orgionike.com The use of different catalysts, such as copper or iridium complexes, can facilitate this reaction with alcohols as the alkylating agents. rsc.orgionike.com

Reaction Reagents Product Reference(s)
N-Alkylation1. Base (e.g., K₂CO₃, Cs₂CO₃) 2. Alkyl halide (R-X)N-alkyl-N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide tandfonline.comacs.org
N-Alkylation with AlcoholsAlcohol (R-OH), Catalyst (e.g., [Cp*Ir(biimH₂)(H₂O)][OTf]₂, Cu(OAc)₂)N-alkyl-N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide rsc.orgionike.com

Table 1: Examples of Nucleophilic Reactions at the Sulfonamide Nitrogen

Functional Group Interconversions and Modifications of the Benzyloxy Moiety

The benzyloxy group is a key functional handle that can be readily modified or removed.

Cleavage of the Benzyl (B1604629) Ether (Debenzylation): The removal of the benzyl group to yield the corresponding phenol (B47542) is a common transformation. This can be achieved through various methods:

Catalytic Hydrogenolysis: This is a mild and widely used method involving hydrogen gas and a palladium catalyst (e.g., Pd/C). thieme-connect.com

Acid-catalyzed Cleavage: Strong acids can cleave the benzyl ether, although this method is less common due to the potential for side reactions on other acid-sensitive groups. organic-chemistry.org

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative removal of the benzyl group, particularly in cases where reductive methods are not suitable. organic-chemistry.orgresearchgate.netnih.gov Visible-light-mediated oxidative debenzylation offers a milder alternative. researchgate.netnih.gov A system of an alkali metal bromide and an oxidant can also achieve this transformation. acs.orgacs.org

Oxidation of the Benzyl Ether: The benzylic C-H bonds are susceptible to oxidation.

Oxidation can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed to the corresponding carboxylic acid and alcohol. organic-chemistry.orgproquest.comsiu.edu

Stronger oxidizing agents can cleave the ether linkage to produce benzoic acid and the corresponding phenol. wikipedia.org Oxidative cleavage can also be achieved using an oxoammonium salt. acs.org

Transformation Reagents Product Reference(s)
Debenzylation (Hydrogenolysis)H₂, Pd/CN-(4-hydroxyphenyl)-1-phenylmethanesulfonamide thieme-connect.com
Debenzylation (Oxidative)DDQ, lightN-(4-hydroxyphenyl)-1-phenylmethanesulfonamide researchgate.netnih.gov
Debenzylation (Oxidative)KBr, OxoneN-(4-hydroxyphenyl)-1-phenylmethanesulfonamide acs.orgacs.org
Oxidation to BenzoateVarious oxidizing agentsN-[4-(benzoyloxy)phenyl]-1-phenylmethanesulfonamide organic-chemistry.orgproquest.comsiu.edu
Oxidative Cleavage to PhenolStrong oxidizing agents, Oxoammonium saltN-(4-hydroxyphenyl)-1-phenylmethanesulfonamide and Benzoic acid wikipedia.orgacs.org

Table 2: Functional Group Interconversions of the Benzyloxy Moiety

Reductive and Oxidative Transformations

Beyond the benzyloxy group, other parts of the molecule can undergo redox reactions.

Reduction of the Sulfonamide Group: The sulfonamide group is generally stable to reduction. However, under harsh conditions with strong reducing agents like lithium aluminum hydride (LiAlH₄) or by using neutral organic super-electron-donors, the S-N bond can be cleaved to yield the corresponding amine and a sulfinic acid derivative. strath.ac.ukchemrxiv.orgresearchgate.netresearchgate.net

Oxidation: As previously mentioned, the benzylic position is the most susceptible to oxidation. The aromatic rings are generally stable to oxidation under mild conditions. Stronger oxidation could lead to degradation of the molecule.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a key consideration in electrophilic aromatic substitution reactions. As discussed in section 4.1, the directing effects of the benzyloxy and sulfonamide groups will dictate the position of substitution on the respective phenyl rings. wikipedia.orgmasterorganicchemistry.com

Stereoselectivity is not a major factor in most reactions of this compound, as the molecule is achiral and does not readily form chiral centers in typical transformations. However, if chiral reagents or catalysts are used in derivatization reactions, or if chiral centers are introduced into the molecule through derivatization, then stereoselectivity would become an important consideration.

Synthesis of Structurally Related Analogues for Research Investigations

The chemical reactivity of this compound allows for the synthesis of a wide array of analogues for research purposes, particularly in drug discovery. nih.govnih.gov

Modification of the Phenyl Rings: Introduction of various substituents on either phenyl ring through electrophilic aromatic substitution can modulate the electronic and steric properties of the molecule.

Derivatization of the Sulfonamide Nitrogen: N-alkylation or N-acylation can introduce different groups at this position, altering the hydrogen bonding capacity and lipophilicity.

Modification of the Benzyloxy Group: Replacement of the benzyl group with other alkyl or aryl groups can be achieved by first debenzylating to the phenol and then performing an ether synthesis.

These strategies have been employed to synthesize libraries of related compounds for screening as potential therapeutic agents, such as androgen receptor antagonists. nih.gov

Stability Profile under Varied Chemical and Environmental Conditions

The stability of this compound is an important consideration for its synthesis, storage, and application.

pH Stability: Sulfonamides can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable under neutral conditions. wikipedia.org

Thermal Stability: The compound is expected to be reasonably stable to heat, but prolonged exposure to high temperatures could lead to degradation.

Photostability: Aromatic compounds can be susceptible to photodegradation. The presence of the chromophoric phenyl rings suggests that the compound may degrade upon exposure to UV light.

Oxidative and Reductive Stability: As discussed, the molecule has sites susceptible to both oxidation (benzylic position) and reduction (sulfonamide group), indicating that it should be protected from strong oxidizing and reducing agents during storage. acs.orgacs.orgstrath.ac.ukchemrxiv.orgresearchgate.netresearchgate.net

Studies on the stability of sulfonamide drugs in various matrices, such as in meat during storage, have shown that degradation can occur over time, especially during frozen storage. nih.gov The specific stability profile of this compound would require experimental investigation.

Computational and Theoretical Studies of N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide.

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For sulfonamide derivatives, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed over the sulfonyl group and the adjacent phenyl ring. In the case of this compound, the benzyloxy and phenyl groups are expected to contribute significantly to the HOMO, indicating these regions are prone to electrophilic attack. The LUMO is likely centered on the phenylmethanesulfonamide (B180765) moiety, suggesting this area is susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies and Properties of a Structurally Related Sulfonamide Derivative (Calculated using DFT/B3LYP/6-31G(d,p))

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.0 eV
Ionization Potential6.5 eV
Electron Affinity1.5 eV
Electronegativity4.0 eV
Chemical Hardness2.5 eV
Chemical Softness0.4 eV⁻¹

Note: The data in this table is illustrative and based on a representative sulfonamide. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red and yellow) and positive electrostatic potential (electron-poor, typically colored in shades of blue).

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the sulfonyl group and the benzyloxy ether oxygen, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atom of the sulfonamide N-H group would exhibit a region of positive potential, making it a likely hydrogen bond donor. The aromatic rings will show a mixed potential, with the regions above and below the plane of the rings being electron-rich (negative potential) and the hydrogen atoms on the periphery being electron-poor (positive potential).

Understanding the charge distribution is crucial for predicting how the molecule will interact with biological targets, such as enzymes or receptors, where electrostatic interactions play a key role in molecular recognition.

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would provide a detailed assignment of each resonance in the experimental spectra. The calculated shifts are typically in good agreement with experimental values, aiding in the confirmation of the molecular structure. For instance, the protons of the benzylic CH₂ group are expected to have a characteristic chemical shift, as are the protons on the two phenyl rings and the N-H proton of the sulfonamide.

IR Frequencies: The calculated IR spectrum can help in the assignment of the vibrational modes of the molecule. Key vibrational frequencies for this compound would include the N-H stretching vibration of the sulfonamide group, the asymmetric and symmetric stretching vibrations of the S=O bonds, and the various C-H and C=C stretching and bending vibrations of the aromatic rings. Comparing the calculated frequencies with the experimental IR spectrum can confirm the presence of these functional groups.

Table 2: Predicted Key IR Vibrational Frequencies for a Representative Sulfonamide Structure

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch~3300
Aromatic C-H Stretch3100-3000
Asymmetric SO₂ Stretch~1350
Symmetric SO₂ Stretch~1160
C-N Stretch~1300
S-N Stretch~900

Note: These are typical frequency ranges for sulfonamides. Precise values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the conformational flexibility of this compound and its interactions with solvent molecules. nih.gov

The conformational landscape of this molecule is determined by the rotation around several single bonds, including the C-S, S-N, C-O, and C-C bonds linking the various functional groups. MD simulations can explore the different accessible conformations and their relative energies, providing a dynamic picture of the molecule's shape and flexibility. The presence of the flexible benzyloxy group and the rotatable phenyl rings suggests that the molecule can adopt a range of conformations, which may be important for its biological activity.

Furthermore, MD simulations can be used to study the interactions of this compound with different solvents. By placing the molecule in a box of solvent molecules (e.g., water, DMSO), the simulation can reveal how the solvent organizes around the solute and which parts of the molecule are more exposed to the solvent. This information is crucial for understanding its solubility and how it might behave in a biological environment. For example, the polar sulfonamide group is expected to form hydrogen bonds with water molecules, while the nonpolar phenyl and benzyloxy groups will have hydrophobic interactions.

Docking Studies for Hypothetical Ligand-Target Interactions (In Silico Screening)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govresearchgate.net This method is widely used in drug discovery for in silico screening of compound libraries to identify potential drug candidates. researchgate.netsemanticscholar.org For this compound, docking studies can be performed to generate hypotheses about its potential biological targets and to understand the molecular basis of its interactions.

The process involves defining a binding site on a target protein of interest and then computationally "docking" the ligand into this site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Given the structural features of this compound, several classes of enzymes could be considered as hypothetical targets. The sulfonamide moiety is a well-known pharmacophore that targets enzymes such as carbonic anhydrases and proteases. nih.govnih.govrjb.ro The presence of the benzyloxy and phenyl groups provides opportunities for hydrophobic and pi-stacking interactions within a protein's binding pocket.

A hypothetical docking study of this compound into the active site of a target enzyme would likely reveal key interactions. For example, the sulfonamide group could form hydrogen bonds with polar amino acid residues, while the aromatic rings could engage in hydrophobic interactions with nonpolar residues. The benzyloxy group could also form specific interactions with the protein. The results of such a study would provide a structural hypothesis for the molecule's mechanism of action and could guide the design of more potent analogs.

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site

Functional GroupPotential Interaction TypePotential Interacting Amino Acid Residues
Sulfonamide N-HHydrogen Bond DonorAsp, Glu, Ser, Thr
Sulfonamide S=OHydrogen Bond AcceptorArg, Lys, His, Asn, Gln
Phenyl RingsHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ile
Benzyloxy Ether OxygenHydrogen Bond AcceptorArg, Lys, His, Asn, Gln

QSAR Modeling for Predicting Structure-Activity Relationships (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

A QSAR model is typically developed using a dataset of compounds for which the biological activity has been experimentally measured. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity.

For a series of analogs of this compound, a QSAR study could be conducted to understand how modifications to its structure affect its biological activity. For example, by synthesizing and testing a series of compounds with different substituents on the phenyl rings, one could develop a QSAR model that predicts the activity based on the properties of these substituents.

The theoretical basis of QSAR lies in the assumption that the interactions between a ligand and its biological target are governed by fundamental physicochemical principles. The molecular descriptors used in QSAR models are intended to capture these properties. Common descriptors include:

Hydrophobic descriptors: such as logP, which describes the lipophilicity of the molecule.

Electronic descriptors: such as Hammett constants or calculated atomic charges, which describe the electronic effects of substituents.

Steric descriptors: such as molar refractivity or Taft steric parameters, which describe the size and shape of the molecule or its substituents.

Topological descriptors: which describe the connectivity of atoms in the molecule.

A well-validated QSAR model can be a powerful tool for predicting the activity of untested compounds, prioritizing compounds for synthesis and testing, and providing insights into the mechanism of action. For this compound, a QSAR study could help to optimize its structure to improve its potency and selectivity for a particular biological target.

Lack of Publicly Available Research on the Reaction Mechanism of this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the reaction mechanism for the synthesis of this compound have been identified.

While computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and activation energies for a wide range of chemical transformations, it appears that research efforts have not yet been directed towards this particular sulfonamide derivative.

General methodologies for the synthesis of N-aryl sulfonamides are well-established, typically involving the reaction of a sulfonyl chloride with an amine. However, detailed computational investigations that would provide specific energetic and geometric data for the reaction forming this compound are not present in the public domain. Such studies would be necessary to generate the data tables and detailed research findings requested.

Therefore, the "Reaction Mechanism Studies through Computational Chemistry" section for this compound cannot be completed at this time due to the absence of primary research on the topic.

Biological Activity and Mechanistic Research of N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide Pre Clinical and in Vitro Focus

In Vitro Enzyme Inhibition and Activation Studies

Research into the enzymatic modulation by N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide derivatives has identified these compounds as potent inhibitors of key proteins involved in disease progression.

Kinetic studies have been crucial in quantifying the inhibitory potential of this class of compounds. A notable derivative, identified as T1-12, has demonstrated significant antagonistic activity against the Androgen Receptor (AR). nih.gov The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined in these analyses, indicating the concentration of the compound required to inhibit 50% of the target enzyme's activity. For T1-12, a potent IC₅₀ value has been recorded, highlighting its efficacy in modulating AR function. nih.gov

CompoundTargetIC₅₀ (μM)
T1-12Androgen Receptor (AR) Antagonistic Activity0.47

The primary enzyme target identified for this series of compounds is the human Androgen Receptor (AR). nih.gov The AR is a crucial protein in the progression of prostate cancer, making it a significant target for therapeutic intervention. The research indicates that these N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives function as AR antagonists. nih.gov

Receptor Binding Assays and Ligand Affinity Determination

To understand the mechanism by which these compounds inhibit the Androgen Receptor, receptor binding and displacement assays have been conducted. These studies have shown that the compounds can effectively displace peptides that bind to the AR, confirming their interaction with the receptor. nih.gov Specifically, the research has focused on the Activation Function 2 (AF2) region of the AR, which is a novel target site for the development of AR antagonists. nih.gov The peptide displacement activity of the derivative T1-12 was quantified, providing further evidence of its direct interaction with the AR. nih.gov

CompoundAssayIC₅₀ (μM)
T1-12Peptide Displacement Activity18.05

Cellular Assays in Model Systems (e.g., Cell Lines)

The biological effects of these compounds have been further investigated in cellular models to understand their impact on cellular processes and signaling pathways.

As antagonists of the Androgen Receptor, this compound derivatives are expected to modulate AR-dependent signaling pathways. By targeting the AF2 region of the AR, these compounds interfere with the transcriptional function of the receptor. nih.gov This interference is a key mechanism for inhibiting the growth of androgen-dependent cancer cells.

The antagonistic effect on the Androgen Receptor directly translates to the modulation of gene expression. AR is a transcription factor that, upon activation, regulates the expression of a suite of genes involved in cell growth and proliferation. By inhibiting AR function, these sulfonamide derivatives can effectively suppress the expression of these target genes, leading to an anti-proliferative effect in cancer cells.

Cell-Based Functional Assays (e.g., Reporter Gene Assays)

Research into the biological activity of this compound and its derivatives has utilized cell-based functional assays to determine their potential as antagonists of the human androgen receptor (AR). In a key study, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were evaluated for their ability to inhibit AR activity. One of the potent compounds in this series, identified as T1-12, demonstrated significant androgen receptor antagonistic activity. nih.gov

The AR antagonistic activity was quantified with an IC50 value of 0.47 μM. nih.gov Such assays typically involve cells that are engineered to express the androgen receptor and a reporter gene (like luciferase) whose expression is driven by an androgen response element. The addition of an androgen agonist stimulates the receptor to activate the transcription of the reporter gene. The ability of a test compound to inhibit this induced reporter activity is then measured, with the IC50 value representing the concentration of the compound that inhibits 50% of the maximal response.

Table 1: Androgen Receptor Antagonistic Activity of T1-12
CompoundAssay TypeResult (IC50)Reference
T1-12AR Antagonistic Activity Assay0.47 μM nih.gov

Investigation of Molecular Mechanisms of Action at the Cellular Level

The molecular mechanism of action for this class of compounds has been investigated, revealing a novel approach to androgen receptor antagonism. Unlike many conventional antiandrogens that compete with androgens for binding to the ligand-binding pocket of the AR, N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been shown to target the Activation Function 2 (AF2) region of the receptor. nih.gov

The AF2 site is a crucial region on the surface of the androgen receptor that forms after an agonist binds, creating a binding site for coactivator proteins that are essential for the transcriptional activation of the receptor. By targeting and interacting with the AF2 site, these compounds can prevent the recruitment of coactivators, thereby inhibiting the receptor's function even in the presence of androgens. nih.gov

Table 2: Peptide Displacement Activity of T1-12
CompoundAssay TypeResult (IC50)Reference
T1-12Peptide Displacement Assay18.05 μM nih.gov

In Vivo Studies in Animal Models (Focus on Pharmacodynamics and Target Engagement, not efficacy or safety)

In vivo studies have been conducted using a derivative from the N-(4-(benzyloxy)-phenyl)-sulfonamide series, T1-12, in a human prostate cancer xenograft model. Specifically, the LNCaP xenograft model was utilized, which is an established model for studying androgen-sensitive prostate cancer. nih.gov

Based on the available literature, specific data on biomarker analysis in animal tissues following the administration of this compound or its derivatives are not provided. Such analyses would typically involve measuring the expression of androgen receptor-regulated genes or proteins in the tumor tissue to confirm target engagement in the in vivo setting.

Detailed preclinical pharmacokinetic data regarding the distribution and metabolism of this compound or its active derivatives in animal organisms have not been reported in the reviewed scientific literature. These studies would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The primary research hypothesis for this class of compounds is the inhibition of androgen receptor signaling through the AF2 site. While the in vivo LNCaP xenograft study confirmed that the derivative T1-12 had a biological effect when administered intratumorally, the available reports focus on the outcome of tumor growth inhibition. nih.gov Specific details on the impact on other physiological processes relevant to the research hypothesis, beyond this efficacy endpoint, are not provided in the accessible literature.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
T1-12
Luciferase

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide Derivatives

Design Principles for SAR/SPR Studies

The primary design principle for the SAR and SPR studies of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide derivatives revolves around targeting the Activation Function 2 (AF2) site of the androgen receptor. nih.govnih.gov The AF2 region is a crucial site for the transcriptional function of the AR, and its modulation can lead to potent antagonism. nih.govnih.gov

Systematic Modifications of the N-Phenyl Moiety and Their Impact on Activity

Systematic modifications of the N-phenyl moiety of the this compound scaffold have been explored to understand its contribution to the androgen receptor antagonistic activity. The N-phenyl ring is a critical component for establishing key interactions within the AF2 binding pocket.

Initial studies identified a lead compound, T1-12, which demonstrated significant AR antagonistic activity with an IC50 of 0.47 μM. nih.govnih.gov Further optimization of this scaffold led to the development of derivatives with improved potency. One notable modification involved the replacement of the phenylmethanesulfonamide (B180765) portion with a piperidine-1-sulfonamide (B1267079), resulting in the development of LT16, a potent AR antagonist. This suggests that while the core N-[4-(benzyloxy)phenyl] fragment is crucial for activity, modifications on the sulfonamide nitrogen are well-tolerated and can be exploited to enhance potency.

Below is an illustrative data table summarizing the impact of N-phenyl moiety modifications on AR antagonistic activity, based on the progression from the initial scaffold to more potent derivatives.

Compound IDN-Phenyl Moiety ModificationAR Antagonistic Activity (IC50, μM)
ScaffoldPhenylmethanesulfonamide>10
T1-12Phenylmethanesulfonamide0.47
LT16Piperidine-1-sulfonamide<0.47 (Improved Potency)

This table is illustrative and based on reported research findings. Specific IC50 values for all compounds may not be publicly available.

Alterations to the Benzyloxy Group and Resulting Effects

Alterations to the benzyloxy group, such as substitution on the phenyl ring or replacement with other bulky hydrophobic groups, have been investigated to probe the steric and electronic requirements of the binding pocket. The goal of these modifications is to maximize hydrophobic interactions and optimize the fit within the receptor.

The following table illustrates the potential effects of alterations to the benzyloxy group on androgen receptor antagonism.

Compound IDBenzyloxy Group ModificationAR Antagonistic Activity (IC50, μM)Rationale
T1-12Unsubstituted Benzyloxy0.47Establishes baseline hydrophobic interaction.
Analog A4-Fluoro-benzyloxyPotentially alteredExplores the effect of electron-withdrawing groups on binding affinity.
Analog B4-Methoxy-benzyloxyPotentially alteredInvestigates the impact of electron-donating groups and potential hydrogen bonds.
Analog CNaphthylmethoxyPotentially alteredProbes the tolerance for larger, more extended hydrophobic groups.

This table is illustrative and based on common medicinal chemistry strategies for SAR exploration.

Modifications to the Sulfonamide Linker and Methane (B114726) Group

The sulfonamide linker and the associated methane group are central to the this compound scaffold, providing a key structural element that connects the N-phenyl and benzyloxy-phenyl moieties. Modifications to this linker region can significantly impact the compound's conformation, flexibility, and ability to interact with the target receptor.

Research in this area has explored replacing the phenylmethanesulfonamide with other groups to improve potency and drug-like properties. A significant finding was the development of LT16, which incorporates a piperidine-1-sulfonamide linker. This modification suggests that a more constrained and potentially more rigid linker can lead to enhanced activity, possibly by locking the molecule into a more favorable binding conformation.

The methane group itself has not been extensively discussed in the available literature for modification, suggesting its primary role may be as a simple, non-interactive spacer. However, its replacement with other small alkyl groups or functional groups could be a potential avenue for further optimization.

Positional Isomerism and Stereochemical Impact on Activity

The impact of positional isomerism and stereochemistry on the activity of this compound derivatives is a critical aspect of their SAR. The spatial arrangement of substituents on the aromatic rings and the stereochemistry of any chiral centers can dramatically influence how the molecule fits into the AF2 binding pocket of the androgen receptor.

For the N-[4-(benzyloxy)phenyl] portion, the para-substitution pattern is likely crucial for maintaining the optimal distance and orientation between the benzyloxy and sulfonamide groups for effective binding. Any shift to a meta- or ortho-substitution would significantly alter the molecule's geometry and likely disrupt key interactions with the receptor.

While the parent compound and its immediate derivatives like T1-12 are achiral, the introduction of chiral centers through modifications could introduce stereochemical considerations. For example, if a substituent were added to the methane group, it would create a chiral center, and it would be expected that one enantiomer would exhibit greater activity than the other due to a more favorable three-dimensional fit with the chiral environment of the receptor's binding site.

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics used in drug discovery to guide the optimization of lead compounds. These metrics help to assess the quality of a compound by considering its potency in relation to its size and lipophilicity.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is calculated as the pIC50 divided by the number of heavy atoms in the molecule. A higher LE value is generally desirable, as it indicates that the compound is achieving its potency in an efficient manner, without excessive size.

Lipophilic Efficiency (LLE) , also known as ligand-lipophilicity efficiency, relates a compound's potency to its lipophilicity (logP). It is calculated as pIC50 - logP. A higher LLE value (typically > 5) is considered favorable, as it suggests that the compound's potency is not solely dependent on increasing lipophilicity, which can often lead to undesirable properties such as poor solubility and non-specific binding.

In the context of this compound derivatives, these metrics would be used to guide the selection of modifications. For example, when comparing two analogs with similar potency, the one with the higher LE and LLE would be prioritized for further development, as it represents a more "efficient" and potentially more drug-like compound. The optimization from T1-12 to LT16 likely involved considerations of these efficiency metrics to achieve a more potent and property-favorable clinical candidate.

Advanced Analytical Methodologies for Research and Quantification of N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the purity, potency, and quality of active pharmaceutical ingredients (APIs) and their formulations. For N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, a range of chromatographic methods can be employed for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products. wu.ac.th

A typical method for purity assessment would involve a reverse-phase (RP) HPLC system. sielc.com In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. wu.ac.th

Various detection modes can be coupled with HPLC for the analysis of this compound:

UV-Visible Detection: Given the presence of aromatic rings in the molecule, it is expected to absorb ultraviolet (UV) light. A photodiode array (PDA) detector can be used to record the UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. wu.ac.th

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the determination of the mass-to-charge ratio of the eluting compounds, which is invaluable for impurity identification. mdpi.com

A hypothetical HPLC method for the purity analysis of this compound is detailed below.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm

This method would be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in a quality control environment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like most sulfonamides, has low volatility and is thermally unstable, making it unsuitable for direct GC analysis. nih.gov To overcome this limitation, a derivatization step is required to convert the analyte into a more volatile and thermally stable derivative. nih.govnih.gov

Common derivatization strategies for sulfonamides involve reacting the acidic proton of the sulfonamide group (-SO2-NH-) with a suitable reagent. nih.gov

Methylation: Using reagents like diazomethane (B1218177) or methyl iodide can replace the acidic proton with a methyl group. nih.gov

Acylation: Reagents such as pentafluoropropionic acid anhydride (B1165640) (PFPA) can be used to acylate the sulfonamide nitrogen. nih.govusda.gov

Silylation: Silylating agents can also be employed to increase volatility. nih.gov

Pentafluorobenzylation: Pentafluorobenzyl (PFB) bromide is another versatile reagent used for derivatizing sulfonamides for GC analysis. nih.gov

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivatized analyte from other volatile components, and the mass spectrometer provides mass information for identification and quantification. The mass spectrum of the derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for confirmation. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.comchromatographyonline.com SFC is considered a "greener" alternative to normal-phase HPLC as it significantly reduces the consumption of toxic organic solvents. selvita.com It offers advantages such as faster analysis times and higher efficiency due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. selvita.comchromatographyonline.com

A key application of SFC in pharmaceutical analysis is for chiral separations—the separation of enantiomers. selvita.comchromatographyonline.com If this compound or its intermediates possess a chiral center, SFC would be the method of choice to separate and quantify the individual enantiomers. This is crucial as different enantiomers of a drug can have different pharmacological activities and toxicities. selvita.com

Chiral SFC typically employs a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). chromatographyonline.com A screening process involving different CSPs and organic co-solvents (modifiers) like methanol or isopropanol (B130326) is often performed to find the optimal conditions for enantiomeric resolution. researchgate.net

Table 2: Typical SFC Screening Parameters for Chiral Separation

ParameterConditions
Columns Polysaccharide-based CSPs (e.g., Chiralpak series)
Mobile Phase Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temp. 35-40 °C
Detection UV or MS

Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic molecules. It is also highly effective for identifying and characterizing unknown impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (Molecular Formula: C₂₀H₁₉NO₃S), the theoretical exact mass can be calculated. This value can then be compared to the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) to confirm the elemental formula with high confidence. Any deviation between the measured and theoretical mass is typically in the low parts-per-million (ppm) range for a positive identification. This technique is crucial for confirming the identity of the synthesized compound and for proposing the elemental composition of unknown process-related impurities.

Table 3: Theoretical Exact Mass for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₂₀H₂₀NO₃S⁺366.1158
[M+Na]⁺C₂₀H₁₉NNaO₃S⁺388.0978
[M-H]⁻C₂₀H₁₈NO₃S⁻364.1016

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis. unt.edu In a typical experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. unt.edu The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of sulfonamides is well-studied. researchgate.netnih.gov For this compound, the major fragmentation pathways are expected to involve the cleavage of the C-S and S-N bonds. researchgate.net Key fragmentation events would include:

Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂). researchgate.net

Cleavage of the S-N bond: This cleavage can result in ions corresponding to the phenylmethanesulfonyl moiety and the 4-(benzyloxy)aniline (B124853) moiety.

Cleavage of the C-S bond: This would lead to the formation of a benzyl (B1604629) cation and the N-[4-(benzyloxy)phenyl]sulfonamide anion or related fragments.

Fragmentation of the benzyloxy group: Cleavage can occur to produce a tropylium (B1234903) ion (m/z 91) from the benzyl group.

By analyzing these fragmentation pathways, the structure of the parent compound can be confirmed. Furthermore, MS/MS is exceptionally useful for structure elucidation of impurities. If an impurity is detected by a primary MS scan, an MS/MS experiment can be performed on the impurity's ion to obtain its fragmentation pattern. By comparing this pattern to that of the main compound and considering potential synthetic by-products, the structure of the impurity can often be determined. nih.govchemrxiv.org

Table 4: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺ = 366.12)

m/z (Predicted)Possible IdentityFragmentation Pathway
302.14[M+H - SO₂]⁺Loss of sulfur dioxide
198.09[C₁₃H₁₂NO]⁺Cleavage of S-N bond and loss of phenylmethanesulfonyl group
155.03[C₇H₇SO₂]⁺Cleavage of S-N bond
91.05[C₇H₇]⁺Benzyl cation/Tropylium ion from cleavage of benzyloxy group or phenylmethane group

Development of Bioanalytical Methods for In Vitro and Animal Research Samples

The quantification of this compound in complex biological matrices, such as plasma, serum, and tissue homogenates from in vitro and animal studies, is crucial for understanding its pharmacokinetic and metabolic profile. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection, and more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for such applications, offering high sensitivity and selectivity. wu.ac.thnih.govresearchgate.netscholarsresearchlibrary.com

A typical bioanalytical method development would involve a systematic optimization of sample preparation, chromatographic separation, and detection parameters. Sample preparation is a critical step to remove interfering endogenous components from the biological matrix. nih.gov Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE) with a water-immiscible solvent, or solid-phase extraction (SPE) for cleaner samples. nih.gov

For chromatographic separation, a reversed-phase HPLC column, such as a C18 column, is generally employed. nih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol). mdpi.comresearchgate.net A gradient elution program is often utilized to ensure optimal separation of the analyte from potential metabolites and endogenous matrix components. wu.ac.thresearchgate.net

LC-MS/MS is the gold standard for high-sensitivity quantification in bioanalysis. nih.gov Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low limits of quantification. nih.govresearchgate.net The selection of precursor and product ion transitions is specific to the analyte and a suitable internal standard.

Validation of the developed bioanalytical method is performed in accordance with regulatory guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various storage conditions. nih.gov

Interactive Data Table: Illustrative LC-MS/MS Parameters for Quantification in Rat Plasma

ParameterCondition
Sample Preparation Protein precipitation with acetonitrile (1:3 plasma to solvent ratio)
Chromatography
ColumnC18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient20% B to 95% B over 5 minutes
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)[M+H]⁺ > fragment ion
MRM Transition (IS)Specific to the chosen internal standard
Collision EnergyOptimized for the analyte and IS
Validation Parameters
Linearity Range1 - 1000 ng/mL
Accuracy85 - 115%
Precision (CV%)< 15%
Lower Limit of Quantification1 ng/mL

Quality Control and Reference Standard Characterization for Research Applications

The availability of a well-characterized, high-purity reference standard of this compound is a prerequisite for accurate quantification in research and development. The characterization and quality control of the reference standard involve a battery of analytical tests to confirm its identity, purity, and stability.

Identity Confirmation: The structural identity of the reference standard is unequivocally confirmed using a combination of spectroscopic techniques. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. researchgate.net Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of key functional groups.

Purity Assessment: The purity of the reference standard is a critical attribute. Chromatographic methods, primarily HPLC with UV or PDA detection, are employed for purity determination. wu.ac.thresearchgate.net The area percentage of the main peak relative to the total peak area in the chromatogram is used to calculate the purity. Potential impurities that may need to be identified and quantified include residual starting materials, by-products from the synthesis, and degradation products.

Stability Evaluation: Stability testing is conducted to determine the appropriate storage conditions and shelf-life of the reference standard. This involves storing the standard under various conditions (e.g., different temperatures and humidity levels) and analyzing its purity at predefined time points.

Interactive Data Table: Typical Quality Control Specifications for a Research Reference Standard

TestMethodSpecification
Identity
¹H and ¹³C NMRSpectroscopicConforms to the proposed structure
Mass SpectrometryESI-MS[M+H]⁺ or [M-H]⁻ corresponds to the theoretical molecular weight
FTIRSpectroscopicCharacteristic absorption bands for functional groups are present
Purity
Chromatographic PurityHPLC-UV/PDA≥ 98.0%
Individual ImpurityHPLC-UV/PDA≤ 0.5%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsHeadspace GC-MSWithin acceptable limits
Physical Properties
AppearanceVisualWhite to off-white solid
Melting PointCapillary MethodReport value

Emerging Research Applications and Future Directions for N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide

Role as a Chemical Probe for Fundamental Biological Processes

While direct studies detailing the use of N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide as a chemical probe for fundamental biological processes are not yet prevalent in the literature, its demonstrated specificity as an antagonist for the androgen receptor (AR) suggests a strong potential in this area. nih.gov Chemical probes are small molecules used to study and manipulate biological systems. Given its targeted interaction with the AR, this compound could be utilized to investigate the nuanced roles of androgen signaling in various physiological and pathological contexts beyond prostate cancer.

For instance, it could be employed to dissect the non-canonical pathways of AR signaling in different cell types or to explore the receptor's function in tissues where its role is less understood. The benzyloxy and phenylmethanesulfonamide (B180765) moieties can also be subjects of structural modifications to develop a toolbox of related probes with varying potencies and selectivities, further enabling the fine-tuned exploration of AR biology.

Potential as a Lead Compound for Novel Therapeutic Targets (Pre-clinical Drug Discovery Context)

The most significant research surrounding this compound lies in its identification as a novel and potent antagonist of the human androgen receptor (AR). nih.gov This positions it as a promising lead compound in the preclinical discovery of drugs targeting hormone-dependent pathologies, most notably prostate cancer. nih.gov

Research has demonstrated that this compound and its derivatives target a specific region of the AR known as the Activation Function 2 (AF2) site. nih.gov This is a distinct mechanism compared to some existing anti-androgens and offers a potential strategy to overcome resistance that can develop with current therapies. scispace.comgoogle.com

A derivative of this compound, designated as T1-12 in a key study, exhibited excellent antagonistic activity against the androgen receptor with a half-maximal inhibitory concentration (IC50) of 0.47 μM. nih.gov Furthermore, in a preclinical in vivo model using LNCaP xenografts, which are human prostate cancer cells, T1-12 demonstrated effective inhibition of tumor growth when administered directly into the tumor. nih.gov

These findings underscore the potential of this compound as a scaffold for the development of new therapeutics for prostate cancer. Further preclinical studies would be necessary to evaluate its pharmacokinetic properties, long-term efficacy, and safety profile.

Compound Derivative Target IC50 (μM) Preclinical Model Observed Effect
T1-12Androgen Receptor (AF2 site)0.47LNCaP xenograftInhibition of tumor growth

Applications in Materials Science and Polymer Chemistry (If Applicable)

Currently, there is no specific information available in the scientific literature regarding the application of this compound in materials science or polymer chemistry. The properties of sulfonamide-containing polymers can include enhanced thermal stability and specific solubility characteristics. In theory, the structural features of this compound, such as its aromatic rings and polar sulfonamide group, could be exploited to create novel polymers with unique optical or electronic properties. However, this remains a speculative area awaiting investigation.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

The core structure of this compound is well-suited for inclusion in combinatorial chemistry libraries aimed at discovering new bioactive molecules. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov The synthesis of a library based on this scaffold would likely involve the variation of the substituents on both the benzyloxy and the phenylmethanesulfonamide portions of the molecule.

For example, different aromatic or aliphatic groups could be substituted on the phenyl ring of the phenylmethanesulfonamide moiety, and various functional groups could be introduced to the benzyloxy ring. These libraries could then be subjected to high-throughput screening against a wide range of biological targets to identify new lead compounds for various diseases. While there is no explicit report of this compound being part of a specific library, its chemical tractability makes it an excellent candidate for such approaches in drug discovery. nih.gov

Methodological Innovations in Synthesis or Analysis Driven by this compound Research

Research focused specifically on this compound has not yet spurred major methodological innovations in its synthesis or analysis. However, the synthesis of N-aryl sulfonamides, in general, has seen significant advancements. researchgate.net A common and efficient method for synthesizing compounds of this class involves the reaction of a sulfonyl chloride with an appropriate amine. nih.gov

For this compound, a plausible synthetic route would involve the reaction of 4-(benzyloxy)aniline (B124853) with phenylmethanesulfonyl chloride in the presence of a base.

Innovations in the synthesis of N-aryl sulfonamides include the development of more environmentally friendly and efficient catalytic systems, such as iron-promoted reactions, which can offer high yields and broad substrate scope. nih.govorganic-chemistry.org These newer methods could potentially be applied to the synthesis of this compound and its derivatives, leading to more sustainable and cost-effective production.

Challenges and Future Research Avenues in Sulfonamide-Based Compound Development

The development of sulfonamide-based compounds, while historically successful, faces several challenges. One of the primary hurdles is the potential for off-target effects and adverse drug reactions, including hypersensitivity. ajchem-b.com For any new sulfonamide-based therapeutic candidate, a thorough toxicological and pharmacological profiling is essential.

Another challenge is the emergence of drug resistance, particularly in the context of antimicrobial and anticancer therapies. nih.gov For this compound as a potential anti-cancer agent, it will be crucial to investigate potential mechanisms of resistance that could arise during treatment.

Future research avenues for this compound and its analogs are numerous. Key directions include:

Lead Optimization: Systematic modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Elucidation of Detailed Mechanism of Action: Deeper investigation into the molecular interactions between the compound and the androgen receptor to guide further design.

Exploration of New Therapeutic Indications: Screening against a broader range of cancer cell lines and other disease targets to identify new potential applications.

Development of Drug Delivery Systems: Investigating novel formulations to enhance the delivery of the compound to the target site and minimize systemic exposure. researchgate.net

Conclusion and Outlook in N 4 Benzyloxy Phenyl 1 Phenylmethanesulfonamide Research

Synthesis of Key Research Findings and Contributions

The primary contribution of research into N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide derivatives has been the identification of a novel class of antagonists for the human androgen receptor (AR). nih.gov A landmark study successfully identified these compounds as potent inhibitors of AR activity through a structure-based virtual screening approach. nih.gov This was a significant breakthrough, as it presented a new scaffold for targeting the activation function 2 (AF2) region of the AR, a site crucial for its transcriptional function and one that has been a challenging target for small-molecule inhibitors. nih.gov

The research culminated in the development of a specific derivative, designated as T1-12, which demonstrated exceptional antagonistic activity against the androgen receptor. nih.gov In preclinical studies, T1-12 was shown to effectively inhibit the growth of prostate cancer cells in a xenograft model, underscoring the therapeutic potential of this class of compounds. nih.gov The in vivo efficacy of T1-12 administered intratumorally provided strong proof-of-concept for the this compound scaffold as a viable foundation for the development of new anti-cancer agents. nih.gov

A summary of the key findings is presented in the table below:

Key FindingDescriptionSignificance
Novel Scaffold Identification of the this compound core structure as a potent antagonist of the human androgen receptor. nih.govProvides a new chemical entity for the development of drugs targeting hormone-driven cancers.
Mechanism of Action These derivatives target the activation function 2 (AF2) region of the androgen receptor, a novel and challenging drug target. nih.govOffers a different approach to inhibiting androgen receptor signaling compared to existing therapies.
Lead Compound Development of compound T1-12 with submicromolar AR antagonistic activity and proven in vivo efficacy in a prostate cancer model. nih.govEstablishes a promising lead candidate for further preclinical and clinical development.

Remaining Research Gaps and Unanswered Questions

Despite these significant contributions, several research gaps and unanswered questions remain. A primary area for further investigation is the comprehensive structure-activity relationship (SAR) of the this compound scaffold. While T1-12 has been identified as a potent derivative, a more extensive exploration of substitutions on both the benzyloxy and phenylmethanesulfonamide (B180765) moieties could lead to the discovery of compounds with even greater potency, improved pharmacokinetic profiles, and enhanced selectivity.

The long-term efficacy and the potential for the development of resistance to this new class of AR antagonists are also critical unanswered questions. Cancers, particularly prostate cancer, are known to develop resistance to therapies that target the androgen receptor. Therefore, studies are needed to understand the molecular mechanisms by which cancer cells might evade the inhibitory effects of this compound derivatives.

Furthermore, the full spectrum of the biological activity of these compounds is yet to be elucidated. While their primary target has been identified as the androgen receptor, their off-target effects and potential interactions with other cellular pathways have not been extensively studied. A thorough investigation into the broader pharmacological profile of these compounds is necessary to fully understand their therapeutic potential and any potential liabilities.

Projected Future Research Trajectories and Interdisciplinary Collaborations

The future research trajectory for this compound is likely to be multifaceted, involving collaborations across various scientific disciplines. A key focus will be on the optimization of the lead compound, T1-12, through medicinal chemistry efforts. This will involve the synthesis of new analogues with modified physicochemical properties to enhance oral bioavailability and metabolic stability, which are crucial for clinical translation.

Computational chemistry and molecular modeling will continue to play a pivotal role in guiding the design of new derivatives with improved binding affinity and selectivity for the AR AF2 pocket. Collaborations with structural biologists will be essential to obtain high-resolution crystal structures of these compounds in complex with the androgen receptor, which will provide invaluable insights for rational drug design.

Furthermore, the exploration of this scaffold's potential in treating other androgen-receptor-dependent diseases, beyond prostate cancer, presents an exciting avenue for future research. This could include conditions such as androgenetic alopecia, hirsutism, and certain types of breast cancer. Collaborations with clinical researchers and disease specialists will be crucial in designing and executing these translational studies.

Broader Implications of this compound Research for Chemical and Biological Sciences

The research on this compound has broader implications for both chemical and biological sciences. From a chemical science perspective, the successful identification of this scaffold as a potent AR AF2 antagonist highlights the power of structure-based virtual screening in discovering novel chemotypes for challenging biological targets. It provides a compelling case study for the application of computational methods in modern drug discovery.

In the realm of biological sciences, this research has shed new light on the druggability of the AF2 domain of nuclear hormone receptors. The success in targeting the AR AF2 with a small molecule opens up possibilities for developing similar strategies to modulate the activity of other nuclear receptors implicated in various diseases. This could have a far-reaching impact on the development of new therapies for a wide range of conditions, including metabolic diseases, inflammatory disorders, and other forms of cancer. The discovery of this compound derivatives as effective AR antagonists serves as an important stepping stone for the development of a new generation of targeted therapies.

Q & A

Q. What are the optimal synthetic routes for N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves sulfonamide coupling between a benzyloxy-substituted aniline derivative and phenylmethanesulfonyl chloride. Key steps include:

  • Coupling Reaction : Use a polar aprotic solvent (e.g., DCM or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) and monitor reaction temperature (0°C to room temperature). Evidence from related sulfonamide syntheses suggests coupling efficiencies >75% under inert atmospheres (N₂ or Ar) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: Structural validation requires a combination of spectral and elemental analyses:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy group (δ 4.9–5.1 ppm for OCH₂Ph) and sulfonamide linkage (δ 3.1–3.3 ppm for SO₂NH).
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₂₀NO₃S: 362.1118) ensures molecular formula accuracy.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%). Purity is assessed via HPLC (≥95% by area) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electronic configuration of the benzyloxy group in this compound influence its binding affinity to the human androgen receptor (AR)?

Methodological Answer: The benzyloxy group’s electron-donating methoxy substituent enhances π-π stacking with AR’s hydrophobic pocket. Computational docking (e.g., AutoDock Vina) and site-directed mutagenesis studies reveal:

  • Key Interactions : Hydrogen bonding between the sulfonamide oxygen and AR residue Asn704.
  • Substituent Effects : Fluorination at the benzyloxy para position reduces steric hindrance, improving IC₅₀ values by 40% in AR inhibition assays .
  • Validation : Competitive binding assays (e.g., fluorescence polarization) quantify displacement of radiolabeled dihydrotestosterone (DHT) from AR .

Q. What strategies can resolve contradictions in biological activity data for this compound across different cell-based assays?

Methodological Answer: Discrepancies often arise from assay-specific variables. Mitigation strategies include:

  • Orthogonal Assays : Compare AR antagonism in luciferase reporter assays (e.g., C4-2B cells) with qPCR quantification of PSA mRNA levels .
  • Cellular Context : Test in AR-positive vs. AR-negative cell lines (e.g., LNCaP vs. PC-3) to confirm target specificity.
  • Metabolic Stability : Assess compound degradation via LC-MS in cell lysates to rule out false negatives due to rapid metabolism .

Q. How can crystallographic data elucidate the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer: X-ray crystallography of co-crystals with AR’s ligand-binding domain (LBD) provides atomic-level insights:

  • Crystal Growth : Use vapor diffusion (hanging drop) with PEG 3350 as precipitant.
  • Key Observations : The benzyloxy group’s orientation in the AR-LBD hydrophobic cleft correlates with analog potency. For example, analogs with bulkier substituents exhibit torsional strain, reducing binding affinity .
  • Validation : Overlay electron density maps with computational models (e.g., Schrödinger Maestro) to validate ligand poses .

Q. What computational methods predict the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to identify metabolic soft spots (e.g., benzyloxy O-dealkylation).
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 minutes suggests suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzyloxy)phenyl]-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.